molecular formula C21H22N2OS3 B13814170 (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13814170
M. Wt: 414.6 g/mol
InChI Key: GNSUAPGTNIFLTB-GCRHKQRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one” is a structurally complex rhodanine derivative. Rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antidiabetic properties . This compound features a unique combination of substituents: an ethyl group at position 3, a cyclohexenylidene moiety conjugated with a benzothiazole ring, and an E-configuration at the C5 position.

Properties

Molecular Formula

C21H22N2OS3

Molecular Weight

414.6 g/mol

IUPAC Name

(5E)-3-ethyl-5-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2OS3/c1-3-22-16-10-5-6-11-17(16)26-18(22)13-14-8-7-9-15(12-14)19-20(24)23(4-2)21(25)27-19/h5-6,10-13H,3-4,7-9H2,1-2H3/b18-13-,19-15+

InChI Key

GNSUAPGTNIFLTB-GCRHKQRVSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/4\C(=O)N(C(=S)S4)CC)/CCC3

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=C4C(=O)N(C(=S)S4)CC)CCC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of Key Intermediates

Preparation of 3-Ethyl-1,3-benzothiazol-2(3H)-ylidene Derivatives
  • Benzothiazole derivatives are typically prepared by cyclization of thiourea derivatives with appropriate aromatic amines or aldehydes. For example, benzothiazol-2-ylamine can be synthesized by cyclization of aniline derivatives with thiourea under acidic or basic conditions.
  • Schiff base formation is a common step where benzothiazol-2-ylamine is condensed with aromatic or heteroaromatic aldehydes to yield benzothiazolylidene intermediates. This step is often performed under reflux in solvents like acetic acid with sodium acetate as a catalyst, yielding high purity products after recrystallization.
Synthesis of 2-Thioxo-1,3-thiazolidin-4-one Core
  • The thiazolidinone ring is generally synthesized via cyclization of thiourea derivatives with α-haloketones or α-haloacyl chlorides. One common approach involves reacting an acyl thiourea intermediate with chloroacetyl chloride in the presence of a base (e.g., pyridine) to induce ring closure forming 2-thioxo-1,3-thiazolidin-4-one.
  • Alternative methods include the reaction of methyl 2-mercaptoacetate with isothiocyanates in the presence of a base like trimethylamine, followed by cyclization to yield rhodanine derivatives, which are thiazolidinone analogues.

Condensation to Form the Target Compound

  • The final compound is formed by condensation of the thiazolidinone intermediate (e.g., N-substituted rhodanine) with the benzothiazolylidene aldehyde derivative.
  • This reaction is typically carried out in acetic acid with sodium acetate under reflux conditions for 5–20 hours. The process involves Knoevenagel-type condensation, yielding the (Z)- or (E)-benzylidene substituted thiazolidinone derivatives with high yields (65–91%).
  • The reaction mixture is cooled, and the product is isolated by filtration and washed with water and organic solvents to remove impurities.

Reaction Conditions and Purification

  • Anhydrous solvents such as dichloromethane or acetic acid are used, often dried by distillation over calcium hydride or sodium/benzophenone to prevent moisture interference.
  • Reactions are conducted under inert atmospheres (nitrogen or argon) to avoid oxidation or side reactions.
  • Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates.
  • Purification is achieved by recrystallization or flash column chromatography on silica gel, affording pure crystalline products suitable for further characterization.

Detailed Research Outcomes and Data Tables

Representative Synthesis Data Table

Step Reactants Conditions Yield (%) Notes
1 Methyl 2-mercaptoacetate + Cyclohexyl isothiocyanate + Trimethylamine DCM, RT, 12 h 82.6 Formation of N-cyclohexylrhodanine intermediate
2 N-cyclohexylrhodanine + Substituted benzaldehyde + Acetic acid + NaOAc Reflux, 5–20 h 65–91 Knoevenagel condensation to form benzylidene derivatives

Mechanistic Insights

  • The condensation reaction proceeds via nucleophilic attack of the active methylene group of the thiazolidinone ring on the aldehyde carbonyl carbon, followed by dehydration to form the conjugated double bond.
  • The stereochemistry (E or Z) of the double bond is influenced by reaction conditions and substituent effects.
  • Cyclization steps involving thioureas and α-haloketones proceed via formation of isothiourea intermediates, which undergo intramolecular nucleophilic substitution to yield the thiazolidinone ring.

Summary of Preparation Methodologies from Literature

Preparation Aspect Method Description References
Thiourea derivative synthesis Reaction of acid chlorides with potassium thiocyanate followed by amine treatment in dry solvents or ionic liquids
Thiazolidinone ring formation Cyclization of 1-aroyl-3-aryl thioureas with chloroacetyl chloride in pyridine/dioxane or solvent-free microwave-assisted methods
Benzothiazole derivative synthesis Cyclization of thiourea derivatives with aromatic amines, followed by Schiff base formation with aldehydes
Final condensation Knoevenagel condensation of rhodanine derivatives with benzothiazolylidene aldehydes in acetic acid with sodium acetate under reflux

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts:

    p-Toluenesulfonic acid, palladium on carbon
    .

Major Products

Scientific Research Applications

(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3, 5) Configuration LogP* Solubility (mg/mL) Biological Activity (MIC, μg/mL)
Target Compound 3-Ethyl; 5-(Benzothiazole-cyclohexenylidene) E 3.8 <0.1 (DMSO) Not reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-Phenyl; 5-(2-Methylbenzylidene) Z 2.5 1.2 (DMSO) Antimicrobial (MIC: 16–32)
(5E)-3-Butyl-5-(3-ethyl-5-methoxybenzothiazol-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Butyl; 5-(3-Ethyl-5-methoxybenzothiazolylidene) E 3.2 0.5 (DMSO) Anticancer (IC50: 12 μM)
3-(2-(Diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one 3-Diethylaminoethyl; 5-(4-Ethylbenzylidene) Z 2.8 2.0 (Water) Antimicrobial (MIC: 8–16)

*Calculated using Molinspiration software.

Research Findings

  • Antimicrobial Activity : While the target compound’s bioactivity remains uncharacterized, structurally related rhodanine derivatives with ethyl or benzothiazole groups (e.g., compound III in Table 1) show potent antimicrobial activity (MIC: 8–16 μg/mL) . The benzothiazole moiety may enhance membrane penetration due to increased lipophilicity .
  • Electrochemical Behavior : Z-configured rhodanines exhibit reversible redox peaks in cyclic voltammetry, whereas E-isomers like the target compound may show reduced electrochemical activity due to steric hindrance .
  • Solubility Challenges: The target compound’s low solubility (<0.1 mg/mL in DMSO) contrasts with water-soluble analogs featuring aminoethyl or methoxy groups (e.g., compound III: 2.0 mg/mL in water) .

Biological Activity

The compound (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one, with the CAS number 54118-07-9, belongs to the thiazolidinone class of compounds, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2OS3, and it has a molecular weight of 414.61 g/mol. The structure features a thiazolidinone core with various substituents that contribute to its biological activity.

1. Anticancer Activity

Thiazolidinone derivatives have shown significant potential as anticancer agents. Research indicates that compounds with a thiazolidinone scaffold can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

  • Mechanism of Action : Thiazolidinones are believed to exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Case Studies : A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against human cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The presence of specific substituents on the benzothiazole moiety enhanced the anticancer activity significantly .
CompoundCell LineIC50 (µM)Mechanism
Compound AHT2915.4Apoptosis induction
Compound BH46012.7Cell cycle arrest

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazolidinones have been reported to possess broad-spectrum antibacterial activity:

  • Activity Against Bacteria : Studies have shown that thiazolidinone derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an inhibition rate of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
BacteriaInhibition Rate (%)
E. coli88.46
S. aureus91.66

3. Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties:

  • Mechanism : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in cells.
  • Research Findings : A study highlighted that certain thiazolidinone derivatives achieved up to 81.8% inhibition in ABTS assays, indicating strong antioxidant potential .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives are closely linked to their structural features:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial and anticancer activities.
  • Core Structure : Variations in the thiazolidinone core significantly influence the compound's efficacy against different biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Condensation : Reacting benzaldehyde derivatives (e.g., 3-ethyl-1,3-benzothiazole) with cyclohexenone intermediates under basic conditions to form benzylidene intermediates .
  • Thiazolidinone formation : Cyclization with thiourea or derivatives in ethanol or acetonitrile under reflux, catalyzed by LiCl or similar Lewis acids .
  • Purification : Recrystallization in hot ethanol or water-acetic acid mixtures to achieve >95% purity .

Q. How can solubility and stability be characterized for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy to determine λmax and molar extinction coefficients. Adjust pH to mimic physiological conditions .
  • Stability : Conduct accelerated degradation studies under varying temperatures (4°C–40°C) and light exposure. Monitor via HPLC to identify degradation products .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : Analyze ¹H and ¹³C chemical shifts to confirm substituent positions (e.g., ethyl groups at 3-position, benzothiazole rings) .
  • IR : Identify thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) stretches at ~1700 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 495.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance regioselectivity .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may stabilize transition states in cyclization steps .
  • Temperature control : Optimize reflux temperatures (70–80°C) to minimize side reactions like over-oxidation .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with standardized cell lines (e.g., HeLa for anticancer studies) and normalize to positive controls (e.g., doxorubicin) .
  • Metabolic interference checks : Use CYP450 inhibitors to assess if liver metabolism alters activity .
  • Statistical analysis : Apply ANOVA to compare replicates and identify outliers due to solvent artifacts (e.g., DMSO toxicity above 0.1% v/v) .

Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Focus on H-bonding with thioxo groups and hydrophobic interactions with benzothiazole .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What experimental designs validate the compound’s oxidation/reduction behavior in material science applications?

  • Methodological Answer :

  • Cyclic voltammetry : Measure redox potentials in acetonitrile with 0.1 M TBAPF6 as electrolyte. Look for reversible peaks near -0.5 V (reduction) and +1.2 V (oxidation) .
  • Spectroelectrochemistry : Monitor UV-Vis changes during electrolysis to identify intermediates (e.g., radical anions at 500 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.